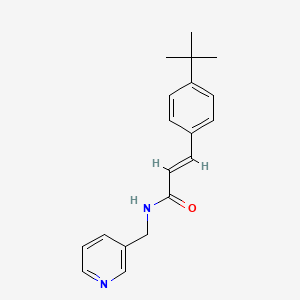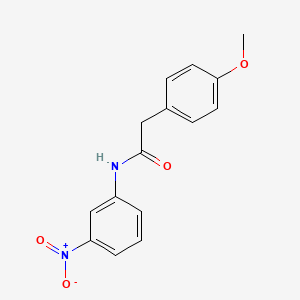![molecular formula C13H10ClN3OS B5624371 4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5624371.png)
4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide" is a compound of interest due to its structural uniqueness and potential for various chemical reactions and applications in the field of chemistry and materials science. This compound is part of a broader class of benzamide derivatives, which are known for their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives, including "this compound," often involves the reaction of benzoyl chlorides with amines or amides in the presence of suitable catalysts and conditions. For example, the synthesis and characterization of related compounds have been demonstrated, where benzothiophene-carbonyl chloride reacts with anthranilic acid in pyridine to yield complex benzamide derivatives with antimicrobial activity (Naganagowda & Petsom, 2011). Such methods can be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including "this compound," is characterized by the presence of a benzamide moiety, which significantly influences their chemical behavior and physical properties. The structural analysis often involves spectroscopic methods and X-ray crystallography. For instance, similar compounds have been characterized by IR, NMR, mass spectrometry, and crystal structure determination, revealing important structural features such as intramolecular hydrogen bonds and crystallization patterns (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
Benzamide derivatives, including "this compound," participate in various chemical reactions, such as nucleophilic substitution, due to the presence of reactive functional groups. These reactions allow for the modification of the molecular structure and the introduction of new functional groups, leading to derivatives with different chemical and physical properties. Research on similar compounds has shown that they can undergo reactions with amines, hydroxylamine, and other nucleophiles to yield a range of products (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of "this compound" can be deduced from studies on similar benzamide derivatives. These properties include solubility in various solvents, melting points, and crystalline forms. Such compounds have been found to exhibit different polymorphic forms, each with distinct physical properties, which can be characterized by techniques like X-ray powder diffractometry and thermal analysis (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the benzamide group, chloro substituents, and additional functional groups contributes to their reactivity, acidity, and stability under various conditions. The synthesis and evaluation of similar compounds have shown that they can act as inhibitors or reactants in various chemical processes, demonstrating the versatile chemical properties of this class of compounds (Zhou et al., 2008).
特性
IUPAC Name |
4-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12(18)17-13(19)16-11-2-1-7-15-8-11/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBAIRTMPYGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5624297.png)
![2-anilino-N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5624301.png)

![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one](/img/structure/B5624312.png)
![2-[3-(1H-tetrazol-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B5624318.png)

![1-methyl-4-[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5624324.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethoxy)benzyl]pyrrolidin-3-amine](/img/structure/B5624345.png)

![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624357.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5624365.png)
![3-{(3R*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5624377.png)
![N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine](/img/structure/B5624385.png)